N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of methoxyphenyl and naphthalen-1-ylmethoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method is the Schiff base reaction, where the hydrazide reacts with an aldehyde under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,4-dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)propanedinitrile
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups and structural features. The presence of both methoxyphenyl and naphthalen-1-ylmethoxy groups provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C29H24N4O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H24N4O3/c1-35-24-13-9-20(10-14-24)18-30-33-29(34)28-17-27(31-32-28)22-11-15-25(16-12-22)36-19-23-7-4-6-21-5-2-3-8-26(21)23/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-18+ |
InChI Key |
RUHFDSOCBFXDOZ-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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